Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with a molecular formula of C17H14FNO5S2 and a molecular weight of 395.43 g/mol . This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including a methoxyphenyl group, a sulfamoyl group, and a carboxylate ester.
Preparation Methods
The synthesis of Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Fluoro Group: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methoxyphenyl Group: This can be done through Suzuki-Miyaura coupling reactions using boronic acids or esters.
Sulfamoylation: Introduction of the sulfamoyl group using sulfonamide derivatives under appropriate conditions.
Esterification: Formation of the carboxylate ester through esterification reactions using methanol and acid catalysts.
Chemical Reactions Analysis
Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids or esters to form new carbon-carbon bonds.
Scientific Research Applications
Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with similar compounds such as:
(3-Fluoro-4-{(4-methoxyphenyl)methylsulfamoyl}phenyl)boronic acid: This compound shares similar functional groups but differs in its core structure.
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride: Another compound with a fluoro and methoxyphenyl group, but with a different core structure.
(4-fluoro-3-methoxyphenyl)boronic acid: Similar in having a fluoro and methoxyphenyl group, but lacks the benzothiophene core.
Properties
Molecular Formula |
C17H14FNO5S2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H14FNO5S2/c1-23-11-8-6-10(7-9-11)19-26(21,22)16-14-12(18)4-3-5-13(14)25-15(16)17(20)24-2/h3-9,19H,1-2H3 |
InChI Key |
YRPDBDNPIKJICX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Origin of Product |
United States |
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